molecular formula C19H27N3O3 B4706357 1-butyl-N-{4-[(isopropylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide

1-butyl-N-{4-[(isopropylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4706357
M. Wt: 345.4 g/mol
InChI Key: PJWIPHAKKNBNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-N-{4-[(isopropylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It was first synthesized in the early 2000s and has since been the focus of numerous scientific studies. In

Scientific Research Applications

1-butyl-N-{4-[(isopropylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide 41-2272 has been studied extensively for its potential applications in the treatment of various medical conditions. It has been shown to have vasodilatory effects, making it a potential treatment for pulmonary hypertension. Additionally, it has been studied for its potential use in treating erectile dysfunction and as an anti-inflammatory agent.

Mechanism of Action

1-butyl-N-{4-[(isopropylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is responsible for producing cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that causes smooth muscle relaxation and vasodilation. By increasing the production of cGMP, this compound 41-2272 causes vasodilation and increased blood flow.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have several biochemical and physiological effects. It causes relaxation of smooth muscle cells in blood vessels, leading to vasodilation and increased blood flow. It also has anti-inflammatory effects and has been shown to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

1-butyl-N-{4-[(isopropylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide 41-2272 has several advantages for use in lab experiments. It is a well-characterized compound with known chemical properties and a defined mechanism of action. Additionally, it has been extensively studied, and there is a large body of literature on its use and effects. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and procedures for handling and storage.

Future Directions

There are several future directions for research on 1-butyl-N-{4-[(isopropylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide 41-2272. One area of research is the development of new formulations and delivery methods to improve its efficacy and reduce potential side effects. Another area of research is the exploration of its potential use in treating other medical conditions, such as heart failure and diabetes. Additionally, research is needed to better understand its mechanism of action and how it interacts with other signaling pathways in the body.

properties

IUPAC Name

1-butyl-5-oxo-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-4-5-10-22-12-15(11-17(22)23)19(25)21-16-8-6-14(7-9-16)18(24)20-13(2)3/h6-9,13,15H,4-5,10-12H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWIPHAKKNBNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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